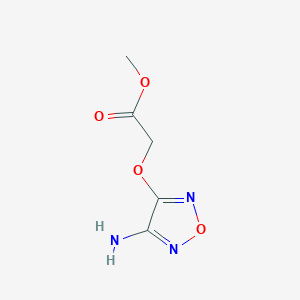
Methyl 2-((4-amino-1,2,5-oxadiazol-3-yl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((4-amino-1,2,5-oxadiazol-3-yl)oxy)acetate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-amino-1,2,5-oxadiazol-3-yl)oxy)acetate typically involves the reaction of 4-amino-1,2,5-oxadiazole with methyl chloroacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-amino-1,2,5-oxadiazol-3-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Nitro derivatives of the oxadiazole ring.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 2-((4-amino-1,2,5-oxadiazol-3-yl)oxy)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the production of materials with specific properties, such as high thermal stability or energetic materials.
Mechanism of Action
The mechanism of action of Methyl 2-((4-amino-1,2,5-oxadiazol-3-yl)oxy)acetate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The oxadiazole ring is known to interact with various molecular targets, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Another oxadiazole derivative with similar structural features.
3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Known for its high thermal stability and energetic properties.
Uniqueness
Methyl 2-((4-amino-1,2,5-oxadiazol-3-yl)oxy)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an amino group and an ester functionality makes it versatile for various chemical transformations and applications.
Properties
Molecular Formula |
C5H7N3O4 |
|---|---|
Molecular Weight |
173.13 g/mol |
IUPAC Name |
methyl 2-[(4-amino-1,2,5-oxadiazol-3-yl)oxy]acetate |
InChI |
InChI=1S/C5H7N3O4/c1-10-3(9)2-11-5-4(6)7-12-8-5/h2H2,1H3,(H2,6,7) |
InChI Key |
VPLLONZOINDESH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=NON=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















